molecular formula C26H26N2O4 B5043232 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B5043232
M. Wt: 430.5 g/mol
InChI Key: RTWZVWAYOLNVCS-UHFFFAOYSA-N
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Description

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves multiple steps. One common method includes the reaction of biphenyl-4-carbonyl chloride with piperazine to form an intermediate, which is then reacted with 2-(4-methoxyphenoxy)ethanone under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological profile.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-31-23-11-13-24(14-12-23)32-19-25(29)27-15-17-28(18-16-27)26(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWZVWAYOLNVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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